molecular formula C12H15NO6S B061064 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 168890-59-3

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B061064
CAS No.: 168890-59-3
M. Wt: 301.32 g/mol
InChI Key: IJQQDWZRROHWPL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a morpholine-4-sulfonyl group, and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and morpholine.

    Sulfonylation: The morpholine is sulfonylated using a sulfonyl chloride reagent under basic conditions to form morpholine-4-sulfonyl chloride.

    Coupling Reaction: The sulfonylated morpholine is then coupled with 2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors for efficient mixing and reaction control.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to form sulfinyl or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination under controlled temperatures.

Major Products Formed

    Oxidation: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzaldehyde or this compound.

    Reduction: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-benzenesulfinic acid or 2-methoxy-5-(morpholine-4-sulfonyl)-benzenethiol.

    Substitution: Formation of 2-methoxy-5-(morpholine-4-sulfonyl)-nitrobenzene or 2-methoxy-5-(morpholine-4-sulfonyl)-bromobenzene.

Scientific Research Applications

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease progression or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(morpholine-4-sulfonyl)-aniline: Similar structure but with an aniline group instead of a benzoic acid moiety.

    Methyl 2-methoxy-5-(morpholine-4-sulfonyl)-benzoate: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its methoxy, morpholine-4-sulfonyl, and benzoic acid groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQQDWZRROHWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168890-59-3
Record name 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168890-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 168890-59-3
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